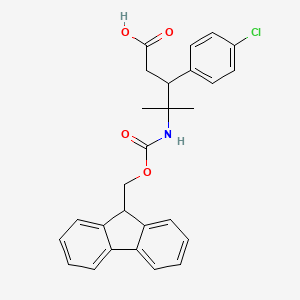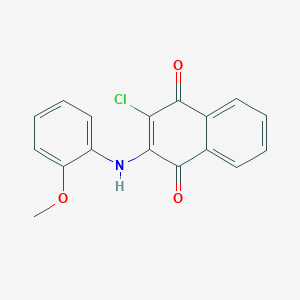
2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione is a chemical compound with the molecular formula C17H12ClNO3 . It is also known by its synonyms 2-chloro-3-(2-methoxyanilino)naphthalene-1,4-dione and 2-Chloro-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione consists of 17 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 313.74 .Physical And Chemical Properties Analysis
2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione is a solid at room temperature . Its boiling point is 373.4°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Crystal Structures of Naphthalene-1,4-dione Derivatives : The crystal structures of compounds related to 2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione were determined using single crystal X-ray diffraction, revealing non-planar molecules and hydrogen bonds in the crystals (Yıldırım et al., 2019).
Antifungal Activity
- Antifungal Properties : Compounds including 3-arylamino-5-methoxy-naphthalene-1,4-diones, a class to which the subject compound belongs, exhibited significant antifungal activity against species like Candida and Aspergillus niger (Ryu & Chae, 2005).
Synthesis and Reactions
- Novel Synthesis Methods : Synthesis methods for related naphthalene-1,4-dione derivatives involve interesting reactions like photochemical 2+2 cycloaddition, providing a general method for synthesizing cyclobuta[b]naphthalene-3,8-diones (Naito et al., 1984).
Chemosensors for Metal Ions
- Metal Ion Detection : Naphthalene-1,4-dione derivatives have been used as chemosensors for transition metal ions, showing selectivity towards Cu2+ ions, changing color from orange to blue upon complexation (Gosavi-Mirkute et al., 2017).
Fluorescent Compounds Synthesis
- Synthesis of Fluorescent Compounds : Hydroxyl naphthalene-1,4-dione derivatives, related to the target compound, have been synthesized using a three-component reaction in water, exhibiting fluorescence in green light (Dabiri et al., 2011).
Applications in Solar Cells
- Use in Dye-Sensitized Solar Cells : Thionaphthoquinone dyes, analogs of naphthalene-1,4-dione derivatives, have been used in dye-sensitized solar cells, indicating the potential for the subject compound in photovoltaic applications (Mahadik et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-3-(2-methoxyanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-13-9-5-4-8-12(13)19-15-14(18)16(20)10-6-2-3-7-11(10)17(15)21/h2-9,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNMCDAUXNBBDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione | |
CAS RN |
64505-74-4 |
Source


|
| Record name | 3-CHLORO-2-(2-METHOXYANILINO)-1,4-NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

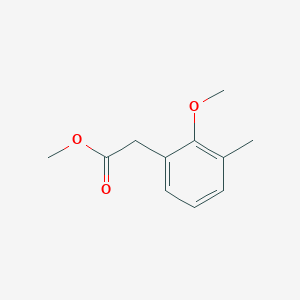
![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)
![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)
![N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2416461.png)
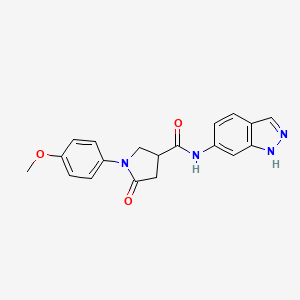
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B2416465.png)


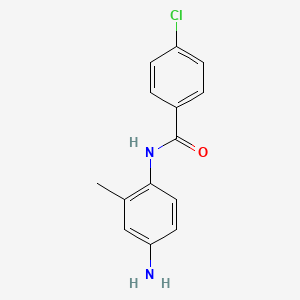
![2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416469.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)
![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)
